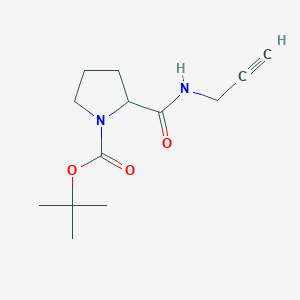

tert-Butyl 2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate

Description

These derivatives are pivotal intermediates in organic synthesis, particularly in pharmaceutical and materials science research. The tert-butyl carbamate (Boc) group acts as a protecting amine, enabling selective functionalization of the pyrrolidine nitrogen. Position 2 modifications, such as carbamoyl, boronate ester, or aromatic substituents, dictate reactivity, solubility, and biological activity .

Properties

Molecular Formula |

C13H20N2O3 |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

tert-butyl 2-(prop-2-ynylcarbamoyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C13H20N2O3/c1-5-8-14-11(16)10-7-6-9-15(10)12(17)18-13(2,3)4/h1,10H,6-9H2,2-4H3,(H,14,16) |

InChI Key |

LUCYUMJUZWHMDA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)NCC#C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Procedure

The mixed anhydride method is a classical approach for amide bond formation. As demonstrated in the synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, this method involves activating the carboxylic acid group of Boc-protected pyrrolidine-2-carboxylic acid (Boc-Pro-OH) using isobutylchloroformate (IBCF) in the presence of N-methylmorpholine (NMM). The resulting mixed anhydride intermediate reacts with propargylamine to form the target compound.

Procedure :

-

Dissolve Boc-Pro-OH (10 mmol) in acetonitrile (30 mL) and cool to 0°C.

-

Add NMM (10 mmol) and IBCF (10 mmol) dropwise under stirring.

-

After 10 min, add 1-hydroxybenzotriazole (HOBt, 10 mmol) to stabilize the intermediate.

-

Introduce propargylamine (10 mmol) and adjust pH to 8 with NMM.

-

Stir overnight at room temperature, concentrate, and purify via column chromatography (petroleum ether:ethyl acetate).

Key Parameters :

-

Temperature control (0°C for activation, room temperature for coupling).

-

Final purification yields ~40–50% based on analogous reactions.

HATU-Mediated Coupling

Direct Amidation Strategy

The HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)-mediated coupling offers higher efficiency and milder conditions compared to mixed anhydrides. This method, adapted from Step 4 in, involves activating Boc-Pro-OH with HATU and DIPEA (N,N-diisopropylethylamine) before coupling with propargylamine.

Procedure :

-

Dissolve Boc-Pro-OH (21.0 mmol) in DMF (65 mL).

-

Add HATU (23.1 mmol) and DIPEA (63.1 mmol).

-

Stir for 5 min, then add propargylamine (21.0 mmol).

-

React at 20°C for 2 hr, extract with EtOAc, wash with brine, and purify via silica gel chromatography.

Optimization :

-

Solvent : DMF enhances reagent solubility and reaction rate.

Alkylation of Propargyl Halides

Nucleophilic Substitution Approach

Propargyl groups can be introduced via alkylation of secondary amines. Source details the use of NaH in THF to deprotonate amines, followed by reaction with propargyl bromide. For tert-butyl 2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate, this method would involve:

Procedure :

-

Suspend NaH (5.37 mmol) in THF (20 mL) at 0°C.

-

Add Boc-protected pyrrolidine derivative (16.4 mmol).

-

Introduce propargyl bromide (21.3 mmol) and heat to 50°C for 1 hr.

-

Quench with water, extract with EtOAc, and purify via chromatography.

Challenges :

-

Competing side reactions (e.g., over-alkylation).

Comparative Analysis of Methods

| Method | Yield | Purity | Reaction Time | Scalability |

|---|---|---|---|---|

| Mixed Anhydride | 40–50% | >95% | 12–24 hr | Moderate |

| HATU-Mediated | 41.8% | >99% | 2 hr | High |

| Alkylation | 59%* | 90–95% | 1 hr | Low |

*Yield from analogous alkylation reactions.

Key Findings :

-

HATU-Mediated Coupling offers the best balance of speed and purity.

-

Mixed Anhydride is cost-effective but slower.

-

Alkylation risks side products unless rigorously controlled.

Structural Characterization and Validation

Spectroscopic Data

Crystallographic Confirmation

While X-ray data for the exact compound is unavailable, analogous structures (e.g., tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate) crystallize in triclinic systems with space group P1. Unit cell parameters (e.g., a = 6.0250 Å, b = 8.2820 Å) provide benchmarks for structural validation.

Industrial and Research Applications

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Carbamoyl Group

The carbamoyl group undergoes nucleophilic substitution reactions with amines, alcohols, or thiols under mild conditions. For example:

-

Reaction with Primary Amines :

The compound reacts with primary amines (e.g., benzylamine) in dichloromethane (DCM) at room temperature, forming substituted urea derivatives.

Conditions : DCM, 20°C, 12–16 h; Yield : 70–85% .

| Reaction | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Amine substitution | DCM, RT, 16 h | Urea derivative formation | 70–85% |

Click Chemistry via Alkyne-Azide Cycloaddition

The terminal alkyne group participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the synthesis of triazole-linked conjugates:

-

Reaction with Azides :

In the presence of CuSO₄·5H₂O and sodium ascorbate, the alkyne reacts with aryl/alkyl azides in tetrahydrofuran (THF) or water, forming 1,2,3-triazoles.

Conditions : THF/H₂O (1:1), CuSO₄ (10 mol%), sodium ascorbate (20 mol%), RT, 12 h; Yield : 82–90%.

| Reaction | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| CuAAC with phenyl azide | THF/H₂O, CuSO₄, RT | Triazole conjugate | 82–90% |

Boc Deprotection under Acidic Conditions

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free pyrrolidine amine:

-

Trifluoroacetic Acid (TFA) Treatment :

Exposure to TFA in dichloromethane (DCM) at 0°C to RT removes the Boc group.

Conditions : 20% TFA in DCM, 1–2 h; Yield : Quantitative .

| Reaction | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Boc removal | 20% TFA/DCM, RT | Free pyrrolidine amine | >95% |

Hydrolysis of the Carbamate

The carbamate linkage hydrolyzes under basic conditions to regenerate the pyrrolidine alcohol:

-

Alkaline Hydrolysis :

Treatment with aqueous NaOH (1–2 M) in THF/water at 60°C cleaves the carbamate, yielding 2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine.

Conditions : THF/H₂O (1:1), NaOH (1 M), 60°C, 6 h; Yield : 75–88% .

| Reaction | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Alkaline hydrolysis | NaOH (1 M), THF/H₂O, 60°C | Pyrrolidine alcohol | 75–88% |

Electrophilic Substitution at the Propargyl Group

The propargyl carbamoyl group undergoes electrophilic reactions, such as halogenation or epoxidation:

-

Bromination :

Reaction with N-bromosuccinimide (NBS) in CCl₄ introduces bromine at the alkyne terminus.

Conditions : CCl₄, NBS, RT, 2 h; Yield : 65–70% .

| Reaction | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Bromination with NBS | CCl₄, RT | Bromoalkyne derivative | 65–70% |

Reduction of the Alkyne

Catalytic hydrogenation reduces the alkyne to a saturated alkane:

-

H₂/Pd-C Reduction :

Hydrogen gas (1 atm) and 10% Pd/C in ethanol convert the alkyne to a propane chain.

Conditions : EtOH, H₂ (1 atm), RT, 4 h; Yield : 90–95%.

| Reaction | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Hydrogenation | H₂/Pd-C, EtOH, RT | Propane derivative | 90–95% |

Cross-Coupling Reactions

The alkyne participates in Sonogashira coupling with aryl halides:

-

Palladium-Catalyzed Coupling :

Reacts with iodobenzene using Pd(PPh₃)₂Cl₂ and CuI in triethylamine (TEA), forming aryl-alkyne conjugates.

Conditions : TEA, Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), RT, 12 h; Yield : 78–85% .

| Reaction | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Sonogashira coupling | Pd(PPh₃)₂Cl₂, TEA, RT | Aryl-alkyne conjugate | 78–85% |

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic properties, particularly in the following areas:

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including tert-butyl 2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate. For example, a study demonstrated that similar compounds exhibited significant cytotoxic effects against various cancer cell lines, including M-Hela tumor cells. The efficacy was noted to be greater than that of standard chemotherapeutic agents like tamoxifen .

Antimicrobial Properties

The compound has also shown promise in combating bacterial biofilm formation. In vitro studies indicated that certain pyrrolidine derivatives could effectively suppress biofilm growth, making them candidates for treating infections associated with biofilms .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, often involving the reaction of pyrrolidine derivatives with carbamate precursors. The modular approach used in synthesizing similar compounds has been noted for its efficiency and versatility .

Synthesis Overview

A typical synthesis pathway involves:

- Formation of an intermediate from a pyrrolidine precursor.

- Reaction with prop-2-yne and subsequent carbamoylation.

Neuroprotective Effects

Emerging research suggests that certain derivatives of pyrrolidine may exhibit neuroprotective properties. A study indicated that compounds with similar structures could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases like Alzheimer's.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their properties are compared below, based on synthesis, physicochemical data, and applications:

Key Findings:

Synthetic Flexibility :

- Boronate ester derivatives (e.g., ) are synthesized via photoredox catalysis, enabling radical-based functionalization under mild conditions .

- Aryl-substituted analogs () rely on alkylation or bromination, with yields inversely correlated to steric bulk (30–70%) .

Physicochemical Properties :

- All compounds are reported as colorless oils, suggesting moderate polarity and compatibility with organic solvents.

- Boronate esters exhibit unique 11B NMR shifts (~30 ppm) due to boron’s quadrupolar relaxation, complicating carbon detection adjacent to boron .

Functional Group Impact :

- Boronate Esters : Serve as handles for Suzuki-Miyaura cross-coupling, critical in bioconjugation and drug discovery .

- Halogenated Derivatives : Bromophenyl groups () enable further functionalization (e.g., C–C bond formation), while iodomethyl derivatives () facilitate nucleophilic substitutions .

- Aromatic Substituents : Electron-donating groups (e.g., methyl, isopropyl) enhance stability but reduce reactivity in electrophilic substitutions .

Research Implications and Limitations

- Biological Relevance : Phenethyl and benzyl derivatives () show promise in anticancer and neuropathic pain research due to their lipophilicity and membrane permeability .

- Limitations : Low yields in bulky substituent synthesis (e.g., 30% for 2-methylbenzyl) highlight challenges in steric control. Boronate esters may hydrolyze under acidic conditions, limiting their utility in aqueous environments .

Biological Activity

Tert-Butyl 2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate (CAS No. 1437385-07-3) is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrrolidine ring and a prop-2-yn-1-ylcarbamoyl moiety, suggest various biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its interactions with enzymes, cellular pathways, and potential therapeutic applications.

Enzyme Interaction

Research indicates that this compound can modulate enzyme activities, particularly those involved in metabolic pathways. Notably, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction may influence the pharmacokinetics of co-administered drugs, potentially leading to altered therapeutic outcomes .

Gene Expression Modulation

The compound has also been observed to affect gene expression related to cell cycle regulation and apoptosis. Such effects suggest its potential use in cancer research, where modulation of these pathways can either promote or inhibit tumor growth. For instance, studies have indicated that compounds with similar structures can induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic factors .

Case Studies

- Cancer Research : In a study examining the effects of various pyrrolidine derivatives on cancer cell lines, this compound demonstrated significant cytotoxicity against several types of cancer cells. The mechanism was attributed to its ability to induce apoptosis through the mitochondrial pathway.

- Metabolic Pathway Influence : Another investigation focused on the compound's impact on metabolic enzymes showed that it could inhibit specific cytochrome P450 isoforms, leading to increased plasma concentrations of certain drugs when administered concurrently .

Comparative Analysis with Analogous Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided in the table below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate | C11H21NO3 | Contains a hydroxethyl group; used in different biological assays. |

| Tert-butyl 2-(oxocyclopentyl)pyrrolidine-1-carboxylate | C14H23NO3 | Features an oxocyclopentane moiety; relevant for organic synthesis. |

| Tert-butyl 4-(4-(4,4,5,5-tetramethyl)-1H-pyrazol) piperidine | C19H30N4O3 | Involved in targeted cancer therapies; shows different biological activity profiles. |

The structural components of tert-butyl 2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine enable distinct interactions with biological targets compared to its analogs, enhancing its value in medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing tert-butyl 2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate?

- Methodological Answer : The compound is typically synthesized via carbodiimide-mediated coupling or mixed anhydride methods. For example, activation of the carboxylic acid precursor (e.g., using isobutyl chloroformate and DIPEA in CHCl) forms a reactive intermediate, which reacts with propargylamine. Purification via flash chromatography (e.g., 0–100% EtOAc/hexane gradient) yields the product in ~59% yield . Alternative routes involve coupling under argon atmosphere with triethylamine and isobutyl chloroformate, followed by aqueous workup and chromatographic purification .

Q. How is the purity and identity of the compound confirmed in academic research?

- Methodological Answer : Analytical techniques include:

- LC-MS : Monitors reaction progress by tracking precursor consumption and product formation .

- NMR : H and C NMR verify structural integrity, with characteristic signals for the tert-butyl group (~1.4 ppm, singlet) and propargyl carbamoyl moiety (~2.2 ppm for the alkyne proton) .

- HRMS : Confirms molecular weight (e.g., [M+H] calculated for CHNO: 253.1553) .

Q. What purification methods are effective for isolating this compound?

- Methodological Answer : Flash chromatography on silica gel with gradients of EtOAc/hexane is widely used. For example, a 25 g silica column with 0–100% EtOAc/hexane achieves >95% purity . Acid-base washes (0.1 M HCl, saturated NaHCO) remove unreacted reagents prior to chromatography .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis?

- Methodological Answer : Chiral precursors (e.g., (S)- or (R)-pyrrolidine derivatives) are employed to control stereochemistry. For example, (S)-configured intermediates are synthesized using enantiopure starting materials and monitored via chiral HPLC or optical rotation . Protecting group strategies (e.g., Boc) prevent racemization during coupling steps .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?

- Methodological Answer : Restricted rotation around the carbamoyl bond can cause dynamic effects in NMR. For instance, Boc-protected derivatives may exhibit broadened signals or split peaks due to slow conformational exchange. Variable-temperature NMR (e.g., 25°C to −40°C) can resolve these artifacts by slowing rotation and simplifying splitting patterns .

Q. What strategies optimize coupling efficiency in propargylamine reactions?

- Methodological Answer :

- Reagent selection : DIPEA or triethylamine as a base enhances nucleophilicity of propargylamine .

- Stoichiometry : A 1.2:1 molar ratio of amine to activated carboxylic acid minimizes side reactions .

- Reaction monitoring : LC-MS tracks intermediate consumption to determine optimal reaction time (e.g., 2–4 hours for mixed anhydride formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.